molecular formula C8H16ClN3O B1451303 N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1185297-76-0

N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

Cat. No. B1451303
M. Wt: 205.68 g/mol
InChI Key: XHFWHHZRURVKAY-UHFFFAOYSA-N
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Description

“N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” is a biochemical used for proteomics research . It is a compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazole compounds often involves the activation of an amidoxime, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide . The yield of the synthesis process can vary, but it has been reported to be as high as 85% .


Molecular Structure Analysis

The molecular formula of “N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” is C8H15N3O•HCl . The structure includes an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving oxadiazole compounds can be complex and varied. One example is an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

“N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” is a solid at room temperature . Its molecular weight is 205.69 . More specific physical and chemical properties such as melting point, infrared spectrum, and nuclear magnetic resonance spectrum can be determined through experimental analysis .

Scientific Research Applications

Antitubercular Activity

Research on various 1,3,4-oxadiazole derivatives has highlighted their significant antitubercular potential. For instance, studies have shown that certain derivatives exhibit strong in vitro antitubercular activity against multiple strains of Mycobacterium tuberculosis, including drug-resistant strains. This suggests that compounds within this class, including potentially "N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride," could be explored for their antitubercular applications (M. Asif, 2014).

Broad Biological Activities

1,3,4-Oxadiazole derivatives have been identified with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This versatility stems from their ability to interact with various biological receptors and enzymes, making them a valuable scaffold for the development of new therapeutic agents (S. Jalhan et al., 2017).

Antiparasitic Agents

The oxadiazole ring, especially the 1,3,4-oxadiazole variant, has been investigated for its potential in the development of antiparasitic drugs. These studies suggest that the structural features of 1,3,4-oxadiazoles could be leveraged to design compounds that are effective against a variety of parasitic infections, highlighting another possible application area for "N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride" (Paulo Pitasse-Santos et al., 2017).

Pharmacological Potential

A comprehensive review of the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives highlighted their significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This indicates the broad pharmacological potential of the oxadiazole derivatives, which could extend to "N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride" (Jing-Jing Wang et al., 2022).

Future Directions

Oxadiazole compounds have been the subject of ongoing research due to their potential biological activity. Future directions may include further exploration of their synthesis, characterization, and evaluation . The design of novel oxadiazole derivatives and their potential applications in drug discovery are also areas of interest .

properties

IUPAC Name

N-methyl-1-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-6(2)4-8-10-7(5-9-3)11-12-8;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFWHHZRURVKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

CAS RN

1185297-76-0
Record name 1,2,4-Oxadiazole-3-methanamine, N-methyl-5-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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